

A Technical Guide to Foundational Research on Resin-Based Fissure Sealants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*

Cat. No.: B020656

[Get Quote](#)

This guide provides an in-depth analysis of the core scientific principles and experimental evaluations of resin-based fissure sealants. It is intended for researchers, materials scientists, and drug development professionals engaged in the field of preventive dentistry and dental material science.

Introduction: The Role of Resin-Based Sealants in Caries Prevention

Dental caries, particularly on the occlusal surfaces of molars, remains a significant global health issue. The complex morphology of pits and fissures creates an ideal environment for bacterial colonization and food retention, making these areas highly susceptible to decay.^{[1][2]} Resin-based fissure sealants are a cornerstone of preventive dentistry, functioning as a physical barrier that isolates these vulnerable areas from the oral environment.^{[3][4]} The efficacy of a sealant is fundamentally dependent on its ability to bond durably to the enamel surface and maintain its integrity over time.^[5] This guide delves into the material composition, mechanism of action, and critical evaluation protocols that define the performance of these essential materials.

Composition and Chemistry of Resin-Based Sealants

Resin-based sealants are composite materials, meticulously formulated to achieve specific physical and chemical properties. Their composition can be broken down into several key

components.[6][7]

- Resin Matrix: The foundation of the sealant is an organic resin matrix. The most common monomers used are Bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[8] Bis-GMA, first developed by Bowen, provides a viscous and robust backbone that effectively bonds to etched enamel.[9] UDMA and TEGDMA are often added to modify the viscosity and improve handling characteristics.[8]
- Filler Particles: To enhance mechanical properties such as wear resistance and strength, inorganic filler particles are incorporated into the resin matrix.[6][7] These fillers typically consist of glass, silica, or quartz particles.[6][7] Sealants are often categorized as "filled" or "unfilled." Filled sealants offer greater durability but may have higher viscosity, potentially limiting their penetration into narrow fissures.[8][10] Unfilled sealants, with their lower viscosity, may penetrate fissures more effectively but can wear down more quickly.[4][10]
- Polymerization System: The transformation from a liquid resin to a solid, durable sealant is achieved through polymerization. Most modern sealants are light-cured, utilizing a photoinitiator (e.g., camphorquinone) that, when exposed to a specific wavelength of visible light, initiates the cross-linking of the monomer chains.[8] Self-curing systems, which polymerize through a chemical reaction between a catalyst (e.g., benzoyl peroxide) and an accelerator (e.g., tertiary amines), are also available but offer less control over working time. [8]
- Additives: Various other components may be included:
 - Fluoride-releasing agents: Some formulations incorporate compounds like sodium fluoride or fluoride-containing glass fillers to provide an additional anticariogenic effect by promoting remineralization.[3][8]
 - Colorants: Pigments are often added to make the sealant visible for easy verification during placement and at recall appointments.[6]

Mechanism of Action

The primary mechanism of action for resin-based sealants is the creation of a durable, micromechanical bond with the tooth enamel.

- Acid Etching: The process begins with the application of an acid, typically 37% phosphoric acid, to the enamel surface.^[3] This etchant selectively dissolves the mineral content of the enamel rods, creating microscopic pores and increasing the surface area and surface energy.
- Resin Infiltration: The low-viscosity liquid resin is then applied to the etched surface. It flows into the newly created microporosities.
- Polymerization and Micromechanical Interlock: Upon polymerization (curing), the resin solidifies within these pores, forming numerous "resin tags."^[11] This creates a strong micromechanical interlock between the sealant and the enamel, effectively sealing the pits and fissures. This physical barrier prevents bacteria and nutrients from entering the fissure, thereby preventing the initiation of the caries process.^[4]

The logical workflow for sealant application and its protective mechanism is illustrated below.

[Click to download full resolution via product page](#)

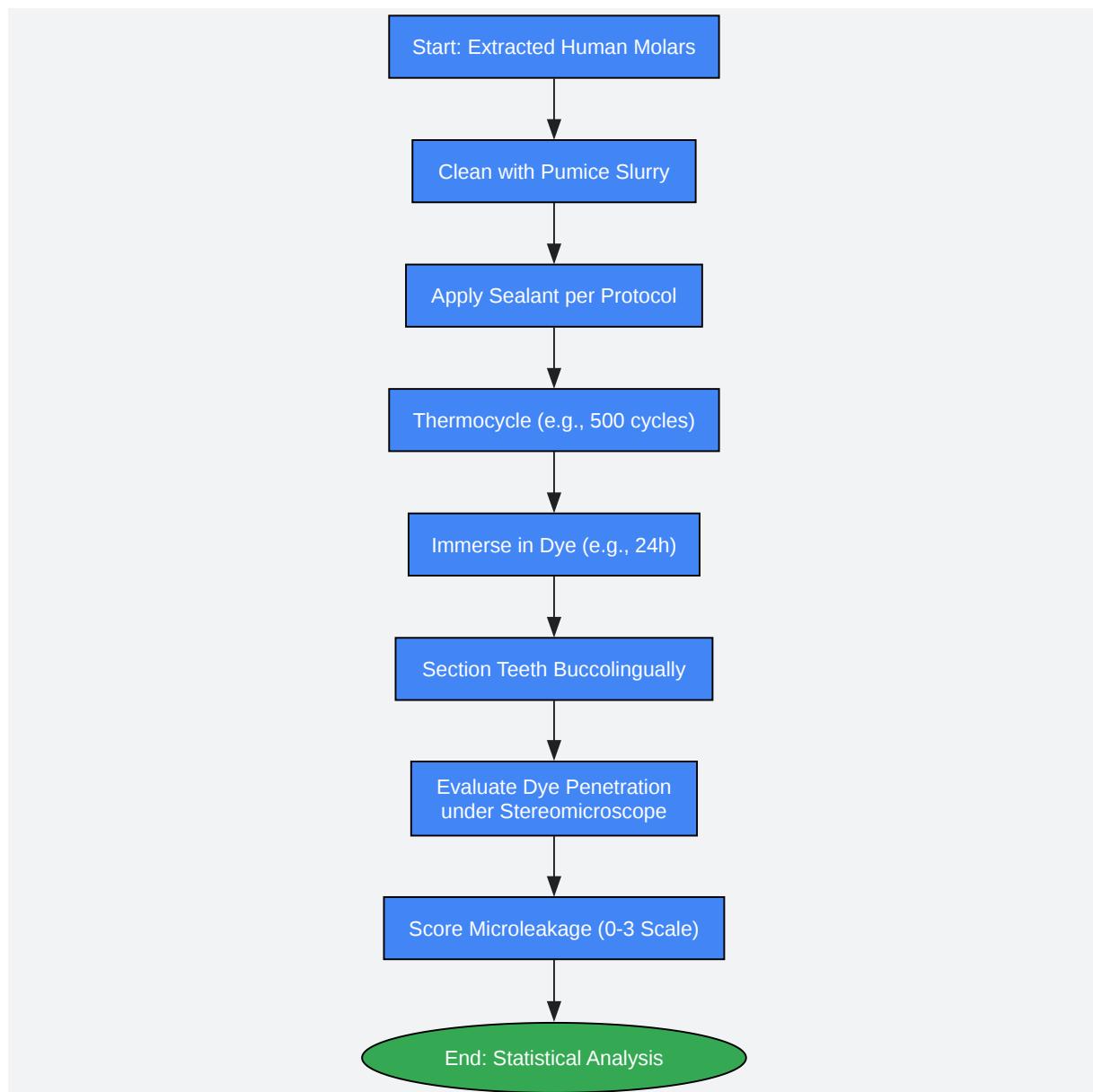
Fig. 1: Workflow of resin-based sealant application and mechanism.

Key Performance Metrics and Experimental Protocols

The clinical success of a resin-based sealant is predicted by several key performance metrics, which are evaluated through standardized in vitro laboratory tests.

Microleakage refers to the passage of bacteria, fluids, and molecules between the sealant and the tooth surface. It is a primary indicator of marginal seal integrity. Lower microleakage is associated with a more effective and durable seal.

Experimental Protocol: Dye Penetration Test


The most common method for evaluating microleakage is the dye penetration test.[12][13][14]

- Sample Preparation: A cohort of extracted, non-carious human molars is selected. The occlusal surfaces are cleaned with a pumice slurry.[13]
- Sealant Application: The teeth are randomly divided into experimental groups. The sealant is applied according to the manufacturer's instructions, which typically involves acid etching, rinsing, drying, and light curing.[13]
- Thermocycling: To simulate the temperature fluctuations in the oral environment, the sealed teeth undergo thermocycling, where they are alternately immersed in hot and cold water baths (e.g., 500 cycles between 5°C and 55°C).[13][14]
- Dye Immersion: The apices of the teeth are sealed to prevent dye entry from areas other than the occlusal surface. The teeth are then immersed in a dye solution (e.g., 2% methylene blue or 0.5% basic fuchsin) for a set period, typically 24 hours.[13][15]
- Sectioning and Evaluation: The teeth are sectioned buccolingually through the center of the sealant.[1]
- Scoring: The sections are examined under a stereomicroscope at a specified magnification (e.g., 4x or 40x).[13][14] The extent of dye penetration along the sealant-enamel interface is scored using a standardized scale.

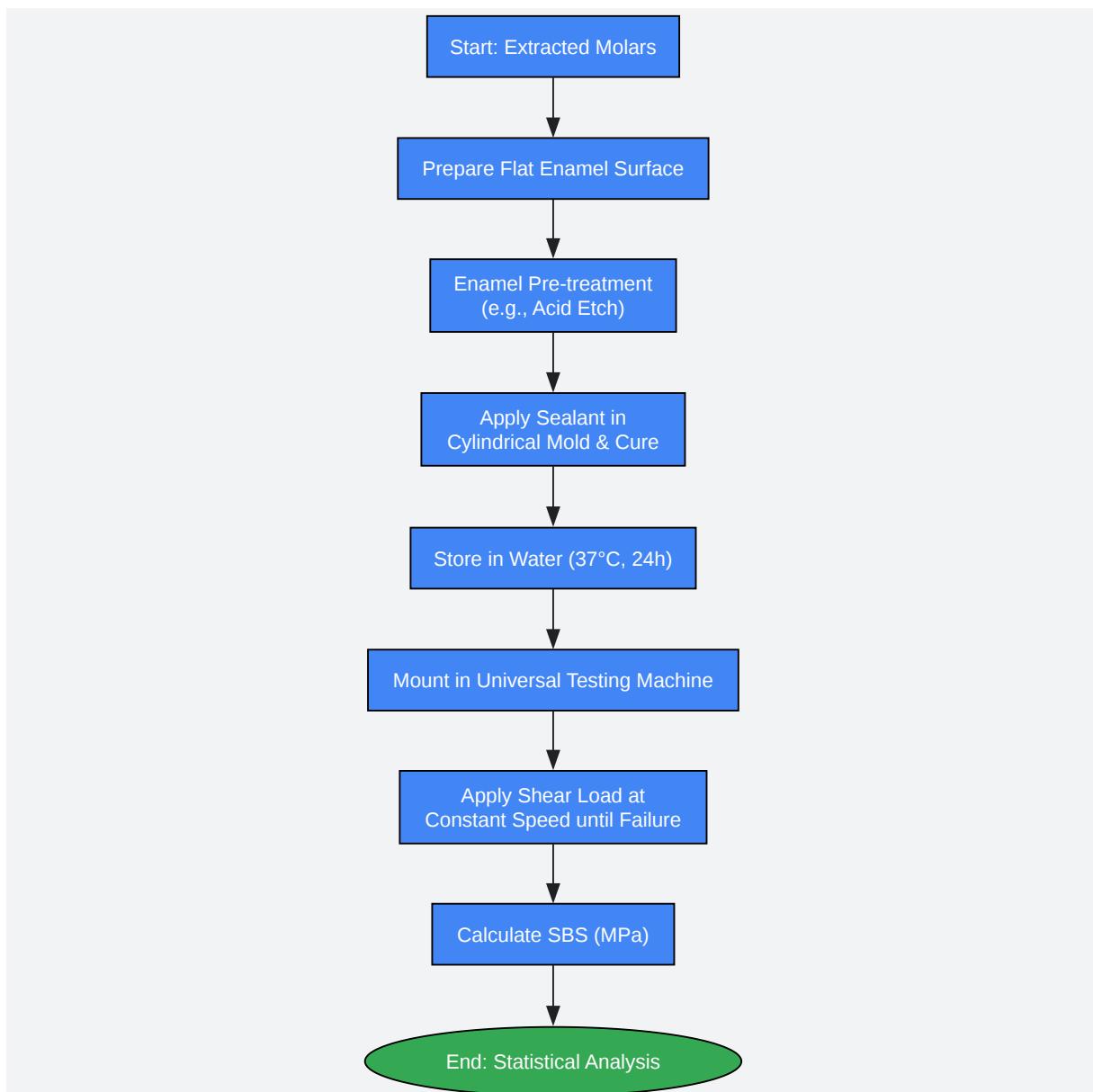
Microleakage Scoring Criteria (Example)[13]

- Score 0: No dye penetration.

- Score 1: Dye penetration restricted to the outer half of the sealant.
- Score 2: Dye penetration into the inner half of the sealant.
- Score 3: Dye penetration to the base of the fissure.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for microleakage evaluation.


Quantitative Data: Microleakage Studies

Sealant Type / Study Group	Mean Microleakage Score	Statistical Significance	Reference
Butail et al. (2020)	[1]		
Classical Sealant (Helioseal F)	Least Microleakage	p < 0.05 vs. GIC & Flowable	[1]
Flowable Nanocomposite	Comparable to Classical	No significant diff. vs. Classical	[1]
Flowable Composite	Intermediate Microleakage	-	[1]
Glass Ionomer (Fuji VII)	Highest Microleakage	p < 0.05 vs. others	[1]
Prabahar et al. (2022)	[14]		
Filtek Z350 XT (Flowable Comp.)	0.1667	p < 0.05 vs. others	[14]
Clinpro (Unfilled Resin)	0.7778	-	[14]
GC Fuji Triage (GIC)	2.1667	p < 0.05 vs. others	[14]
Al-Taie & Jassar (Year N/A)	[13]		
Concise White Sealant	Significantly Less	p < 0.05 vs. Wave	[13]
Wave MV Flowable Composite	Significantly More	p < 0.05 vs. Concise	[13]

Shear bond strength measures the force required to debond the sealant from the enamel surface when a parallel force is applied. It is a direct measure of the adhesion quality and predicts the sealant's retention in the oral cavity.

Experimental Protocol: Shear Bond Strength Test

- Sample Preparation: Extracted human molars are used. A flat enamel surface (buccal or lingual) is prepared.[16]
- Sealant Application: The prepared enamel surface is treated according to the experimental protocol (e.g., acid etching only, or deproteinization followed by etching).[16] A cylindrical mold (e.g., 3 mm diameter, 4 mm height) is placed on the surface, filled with the sealant material, and light-cured.[16]
- Storage: The specimens are stored in deionized water at 37°C for 24 hours to allow the bond to mature.[16]
- Testing: Each specimen is mounted in a universal testing machine. A shear load is applied to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until failure occurs.[16][17][18]
- Calculation: The force at failure is recorded in Newtons (N). The shear bond strength is calculated in megapascals (MPa) by dividing the failure load by the bonded surface area (πr^2).[17]

[Click to download full resolution via product page](#)

Fig. 3: Experimental workflow for shear bond strength testing.

Quantitative Data: Shear Bond Strength Studies

Sealant / Protocol	Mean Shear Bond Strength (MPa)	Standard Deviation (MPa)	Reference
Yildiz et al. (2020)	[16]		
Acid Etching Alone (Control)	Significantly Lower	-	[16]
5.25% NaOCl + Acid Etch	Significantly Higher than Control	-	[16]
Papacarie Duo® + Acid Etch	Significantly Higher than Control	-	[16]
Jadhav et al. (2018)	[17]		
Fissurit F (Conventional)	1.3	± 1.4	[17]
Dyad Flow (Self-adhering)	1.4	± 0.87	[17]
Goyal et al. (2023)	[18]		
Conventional Sealant	11.48	± 0.52	[18]
Self-adhering Flowable Sealant	13.86	± 0.23	[18]
Nowak & Szymbański et al. (Year N/A)	[19]		
Helioseal F (Fissure Sealant)	15.93	± 3.17	[19]
Vertise Flow (Self-adhesive)	20.10	± 3.95	[19]
SDR with XP Bond (Bulk Fill)	23.70	± 6.35	[19]

The degree of conversion quantifies the percentage of monomer double bonds that are converted into polymer single bonds during the curing process.[20][21] A higher DC is crucial

as it directly correlates with improved mechanical properties, lower solubility, and greater biocompatibility of the sealant.[21][22]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: The uncured sealant paste is placed on the crystal of an FTIR spectrometer (often with an Attenuated Total Reflectance - ATR accessory).[21][22] An initial spectrum is recorded to measure the concentration of aliphatic carbon-carbon double bonds (C=C), typically at a peak around 1637 cm^{-1} . An aromatic C-C bond peak (around 1608 cm^{-1}) is used as an internal standard, as its concentration does not change during polymerization.[23]
- Curing: The sample is light-cured for a specified time (e.g., 20, 40, or 60 seconds).[22]
- Final Spectrum: After curing (and often after a 24-hour storage period to allow for post-cure polymerization), a final spectrum is recorded.[22]
- Calculation: The DC is calculated by comparing the ratio of the aliphatic (reactive) to the aromatic (stable) peak heights before and after curing.[23] The formula is: $\text{DC } (\%) = [1 - (R_{\text{cured}} / R_{\text{uncured}})] * 100$ Where R is the ratio of the absorbance intensity of the aliphatic C=C peak to the aromatic C-C peak.[23]

Alternative Protocol: Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique that measures the heat flow associated with the exothermic polymerization reaction. The degree of conversion can be calculated from the heat developed during the reaction.[20]

[Click to download full resolution via product page](#)

Fig. 4: Experimental workflow for Degree of Conversion (DC) via FTIR.

Quantitative Data: Degree of Conversion Studies

Material	Curing Time	Mean Degree of Conversion (%)	Reference
Hegde et al. (Year N/A)	[22]		
Filtek™ Z350 XT (Flowable)	20 s	Significantly Lower than 40s	[22]
40 s	Significantly Higher than 20s	[22]	
60 s	Statistically similar to 40s	[22]	
Clinpro™ (Sealant)	20 s	Significantly Lower than 40s	[22]
40 s	Significantly Higher than 20s	[22]	
60 s	Statistically similar to 40s	[22]	

Viscosity is a measure of a fluid's resistance to flow.[24] For fissure sealants, viscosity is a critical property that determines its ability to penetrate the full depth of narrow and complex fissures. Lower viscosity generally allows for better penetration and adaptation, which is essential for forming a complete seal.[11]

Experimental Protocol: Viscometer Measurement

- Sample Preparation: The sealant material is brought to a controlled temperature (e.g., room temperature or body temperature), as viscosity is temperature-dependent.[24]
- Measurement: A specific volume of the sealant is placed in the sample holder of a viscometer.[11] Several types of viscometers can be used, such as rotational viscometers or cone and plate viscometers.[25][26]
- Data Acquisition: The instrument measures the resistance to flow at a specified shear rate. The viscosity is typically reported in Pascal-seconds (Pa·s) or millipascal-seconds (mPa·s).

[\[11\]](#)[Click to download full resolution via product page](#)

Fig. 5: Experimental workflow for viscosity measurement.

Quantitative Data: Viscosity and Resin Tag Length

Sealant Group	Mean Viscosity (mPa·s)	Mean Resin Tag Length (μm)	Reference
Gopalan et al. (Year N/A)	[11]		
Group I (Conventional)	0.9	7.46	[11]
Group II (Hydrophilic)	0.7	10.03	[11]

Note: The study by Gopalan et al. found an inverse relationship where the sealant with lower viscosity (Group II) exhibited greater penetration, as indicated by longer resin tags.[11]

Clinical Effectiveness and Retention Rates

While in vitro tests provide foundational data, the ultimate measure of a sealant's success is its clinical performance, primarily assessed by retention rate and caries prevention over time.

- **Caries Prevention:** Clinical trials consistently demonstrate the high effectiveness of resin-based sealants. One 2-year split-mouth trial found that sealed molars had an 83% lower risk of developing carious lesions (ICDAS 3-6) compared to unsealed control molars in a high-caries-risk population.[27] The preventive fraction of resin sealants can be as high as 61% after 5 years.[3]
- **Retention Rates:** The longevity of this protective effect is directly linked to the sealant's retention.[3] Retention rates vary widely across studies depending on the material, follow-up duration, and clinical conditions.
 - Recent studies (2012-2022) show resin sealant retention rates can be up to 80% after 2 years.[3]
 - A 1-year study observed complete retention of 29.5%, partial retention of 44.4%, and complete loss of 26%. [28]

- Another study comparing filled and unfilled sealants at 12 months found complete retention rates of 53.57% and 64.29%, respectively, though the difference was not statistically significant.[29]
- In a comparison with glass-ionomer sealants (GIS), a resin-based sealant showed a significantly better retention rate after six months (75.56% vs. 48.88% for GIS).[2]

Quantitative Data: Clinical Retention Rates

Study / Follow-up Period	Sealant Type	Complete Retention	Partial Retention	Complete Loss	Reference
Çelik et al. (2015) / 1 Year	Resin-Based	29.5%	44.4%	26.0%	[28]
Reddy et al. (2013) / 1 Year	Filled Resin	53.57%	37.50%	8.83%	[29]
Unfilled Resin	64.29%	32.14%	3.57%	[29]	
Bhatia et al. (2012) / 1 Year	Embrace (Hydrophilic)	23.50%	38.25%	38.25%	[30][31]
Delton FS+	17.60%	-	-	[30][31]	
Al-Jobair et al. (2017) / 6 Months	Resin-Based	75.56%	-	-	[2]
Glass- Ionomer	48.88%	-	-	[2]	

Conclusion

Foundational research on resin-based fissure sealants is built upon a clear understanding of their chemical composition and the micromechanical principles of adhesion to enamel. The

clinical success of these materials is predicted by a suite of well-defined in vitro tests that quantify critical properties, including microleakage, shear bond strength, degree of conversion, and viscosity. While resin-based sealants demonstrate high clinical effectiveness in caries prevention, ongoing research continues to focus on improving formulations to enhance long-term retention, simplify application techniques (e.g., through moisture-tolerant or self-adhesive chemistry), and augment their therapeutic properties. For professionals in material science and drug development, a thorough grasp of these core principles and evaluation methodologies is essential for innovating the next generation of preventive dental materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Evaluation of Marginal Microleakage and Depth of Penetration of Different Materials Used as Pit and Fissure Sealants: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance of fissure sealants on fully erupted permanent molars with incipient carious lesions: A glass-ionomer-based versus a resin-based sealant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise review of dental sealants in caries management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Pit and Fissure Sealants—A Literature Review [mdpi.com]
- 5. insidedentistry.net [insidedentistry.net]
- 6. omnidentalgrp.com [omnidentalgrp.com]
- 7. What Are Dental Sealants Made Of? (And Are They Toxic?) - Dental Health Society [dentalhealthsociety.com]
- 8. Pit and Fissure Sealants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Remineralizing Effects of Resin-Based Dental Sealants: A Systematic Review of In Vitro Studies [mdpi.com]
- 10. fid.tums.ac.ir [fid.tums.ac.ir]
- 11. Comparative Evaluation of the Viscosity and Length of Resin Tags of Conventional and Hydrophilic Pit and Fissure Sealants on Permanent Molars: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microleakage evaluation of pit and fissure sealants done with different procedures, materials, and laser after invasive technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdj.uomustansiriyah.edu.iq [mdj.uomustansiriyah.edu.iq]
- 14. Evaluation of Microleakage of Different Types of Pit and Fissure Sealants: An In Vitro Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of shear bond strength and microleakage of fissure sealant following enamel deproteinization: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thejcdp.com [thejcdp.com]
- 18. An In vitro Assessment of the Shear Bond Strength of Two Different Pit and Fissure Sealants in Primary Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. newmedicine.pl [newmedicine.pl]
- 20. Comparison of the Degree of Conversion of Resin Based Endodontic Sealers Using the DSC Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Influence of extended light exposure curing times on the degree of conversion of resin-based pit and fissure sealant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. adhesivesmag.com [adhesivesmag.com]
- 25. atacgroup.com [atacgroup.com]
- 26. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 27. Effectiveness of Resin-Based Sealants with and without Fluoride Placed in a High Caries Risk Population: Multicentric 2-Year Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical success rate of fissure sealants: one-year follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Retention of resin-based filled and unfilled pit and fissure sealants: A comparative clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of two resin based fissure sealants: a comparative clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Technical Guide to Foundational Research on Resin-Based Fissure Sealants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020656#foundational-research-on-resin-based-fissure-sealants\]](https://www.benchchem.com/product/b020656#foundational-research-on-resin-based-fissure-sealants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com